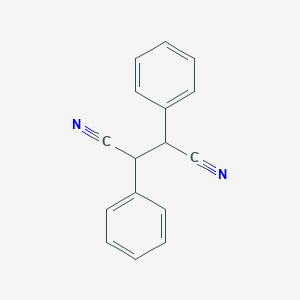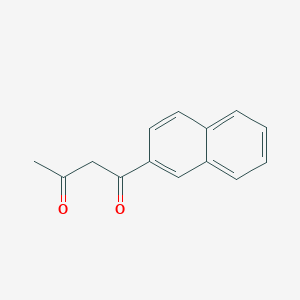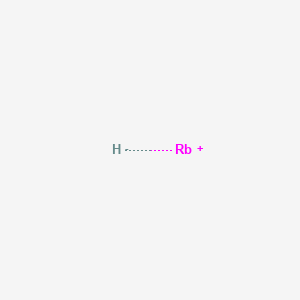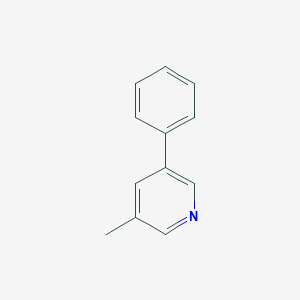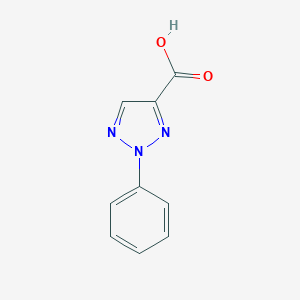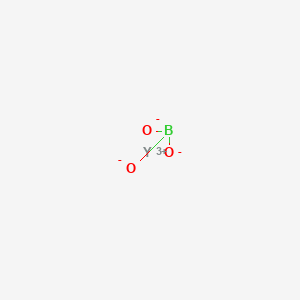
Yttrium(3+) orthoborate
Overview
Description
Yttrium(3+) orthoborate is a chemical compound with the formula YBO₃. It is a rare earth borate that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is known for its excellent luminescent properties, making it a valuable material in the development of phosphors and scintillators.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium(3+) orthoborate can be synthesized through various methods. One common method involves the reaction of yttrium oxide with boron anhydride in a molten borate oxide glass. This method allows for the formation of crystalline this compound in thin layers, typically ranging from 2.5 to 20.0 micrometers thick . Another method involves calcining precursors precipitated with aqueous ammonium hydroxide from yttrium nitrate or yttrium chloride solutions, with a more than tenfold excess of boric acid . The resulting product is then subjected to further heating to induce crystallization.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide and boric acid in specific ratios and heating the mixture to elevated temperatures to achieve the desired crystalline structure. The use of surfactants such as polyvinylpyrrolidone or ammonium polyacrylate can affect the sizes and shapes of the precipitated particles, resulting in this compound platelets with nanometer thicknesses .
Chemical Reactions Analysis
Types of Reactions: Yttrium(3+) orthoborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include yttrium oxide, boron anhydride, boric acid, and aqueous ammonium hydroxide. The reaction conditions typically involve high temperatures and controlled pH levels to ensure the formation of the desired crystalline phases .
Major Products Formed: The major products formed from the reactions of this compound include various crystalline phases of yttrium borates, depending on the specific reaction conditions. These products are characterized by their luminescent properties and structural stability .
Scientific Research Applications
Yttrium(3+) orthoborate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a phosphor material in the development of luminescent devices and scintillators . In biology and medicine, this compound is explored for its potential use in imaging and diagnostic applications due to its luminescent properties . In industry, it is used in the production of optically active glass-ceramic materials, which have applications in illumination, displays, and narrow-band fluorescent markers .
Mechanism of Action
The mechanism of action of yttrium(3+) orthoborate is primarily related to its luminescent properties. When doped with rare earth ions such as europium or terbium, this compound exhibits enhanced photoluminescence due to energy transfer processes between the dopant ions and the yttrium borate matrix . This energy transfer mechanism involves the absorption of light by the dopant ions, followed by the emission of light at specific wavelengths, resulting in the observed luminescence.
Comparison with Similar Compounds
Yttrium(3+) orthoborate is often compared with other rare earth orthoborates, such as gadolinium orthoborate and lutetium orthoborate. These compounds share similar luminescent properties but differ in their specific applications and structural characteristics. For example, gadolinium orthoborate is known for its use in medical imaging due to its high atomic number, while lutetium orthoborate is used in high-energy physics experiments . The unique properties of this compound, such as its high luminescence efficiency and structural stability, make it a valuable material in various scientific and industrial applications .
List of Similar Compounds:- Gadolinium orthoborate
- Lutetium orthoborate
- Terbium-doped yttrium orthoborate
- Cerium-doped yttrium orthoborate
Properties
IUPAC Name |
yttrium(3+);borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Y/c2-1(3)4;/q-3;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAQKHYRHQYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BO3Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930882 | |
| Record name | Yttrium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14060-30-1 | |
| Record name | Yttrium(3+) orthoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium(3+) orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


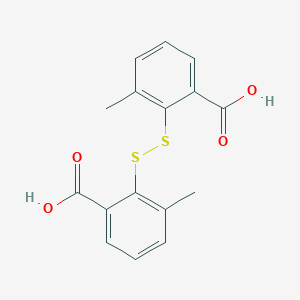
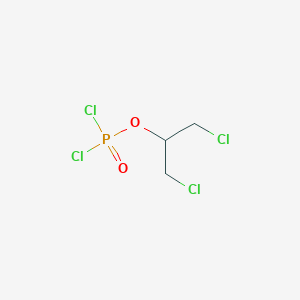
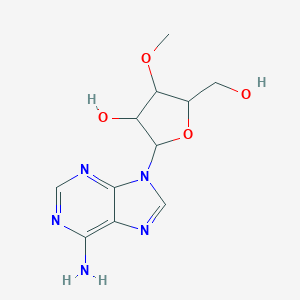
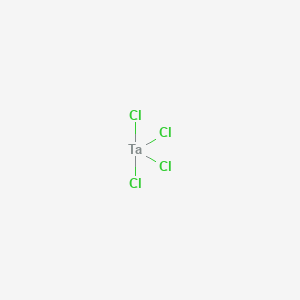
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
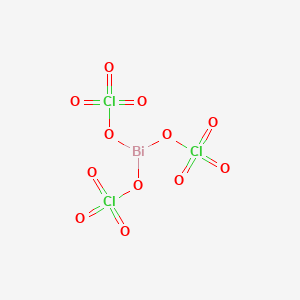
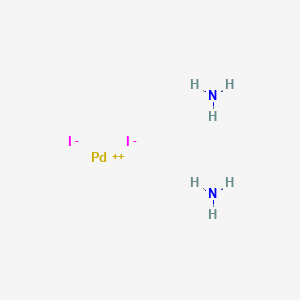
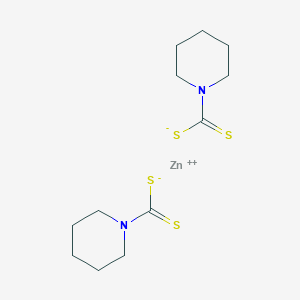
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
